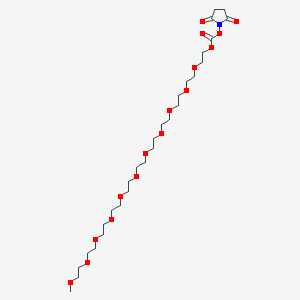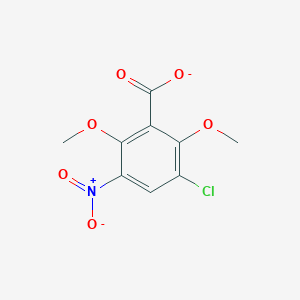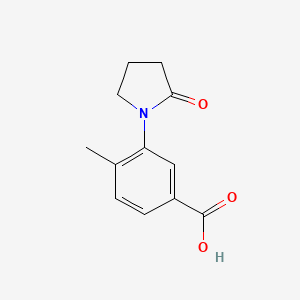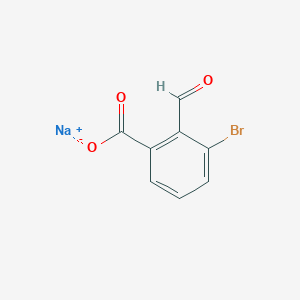
2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene is a synthetic organic compound with the molecular formula C18H20BrF3O It is characterized by the presence of an adamantyl group, a bromine atom, and a trifluoroethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps. One common method starts with the preparation of 2-(1-adamantyl)-4-bromophenol. This intermediate can be synthesized by reacting 4-bromoanisole with 1-adamantanol in the presence of acetic acid and concentrated sulfuric acid . The resulting 2-(1-adamantyl)-4-bromophenol is then reacted with 2,2,2-trifluoroethanol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology and Medicine: The compound’s structural features make it a potential candidate for drug development and medicinal chemistry research.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The specific mechanism of action for 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The adamantyl group is known for its ability to enhance the stability and lipophilicity of compounds, which can influence their biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Adamantyl)-4-bromophenol: An intermediate in the synthesis of the target compound.
2-(1-Adamantyl)-4-bromoanisole: Another related compound with similar structural features.
Uniqueness
2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C18H20BrF3O |
|---|---|
Poids moléculaire |
389.2 g/mol |
Nom IUPAC |
1-[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]adamantane |
InChI |
InChI=1S/C18H20BrF3O/c19-14-1-2-16(23-10-18(20,21)22)15(6-14)17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,11-13H,3-5,7-10H2 |
Clé InChI |
VVQQXCFHILHKTG-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)










![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)
